Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- is a halogenated aromatic compound with the molecular formula C8H5BrF2. This compound is characterized by the presence of a benzene ring substituted with a bromo-difluoroethenyl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- typically involves the halogenation of a precursor compound. One common method is the bromination of 2,2-difluoroethenylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity. The use of catalysts and advanced separation techniques further enhances the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromo-difluoroethenyl group can be reduced to form difluoroethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of benzaldehyde, benzoic acid, or other oxidized derivatives.
Reduction: Formation of difluoroethylbenzene or related compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- involves its interaction with various molecular targets. The bromo-difluoroethenyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- is similar to other halogenated aromatic compounds such as:
- Benzene, 1-(1-chloro-2,2-difluoroethenyl)-2-methyl-
- Benzene, 1-(1-iodo-2,2-difluoroethenyl)-2-methyl-
- Benzene, 1-(1-bromo-2,2-dichloroethenyl)-2-methyl-
Uniqueness
The uniqueness of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and difluoroethenyl groups allows for versatile chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
202207-41-8 |
---|---|
Molekularformel |
C9H7BrF2 |
Molekulargewicht |
233.05 g/mol |
IUPAC-Name |
1-(1-bromo-2,2-difluoroethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H7BrF2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5H,1H3 |
InChI-Schlüssel |
VASBCHOTSOXRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.